Methyl 3-((tert-butoxycarbonyl)amino)-5-hydroxybenzoate
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Overview
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a tert-butoxycarbonyl (Boc) protected amine, and a hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The hydroxyl group is then introduced through a hydroxylation reaction, and the esterification is carried out using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: LiAlH4, ether as a solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of a free amine.
Scientific Research Applications
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate involves its functional groups:
Boc-Protected Amine: The Boc group can be removed under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions.
Hydroxyl Group: Can form hydrogen bonds and participate in oxidation-reduction reactions.
Ester Group: Can be hydrolyzed to form a carboxylic acid and an alcohol.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Similar structure but with a propanoate ester instead of a benzoate ester.
Methyl 4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)-2-hydroxybenzoate: Contains an additional propoxy group.
Uniqueness
Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoate is unique due to its combination of a Boc-protected amine, a hydroxyl group, and a benzoate ester, which provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-8(11(16)18-4)6-10(15)7-9/h5-7,15H,1-4H3,(H,14,17) |
InChI Key |
BTCBPJXBHNJYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)O |
Origin of Product |
United States |
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